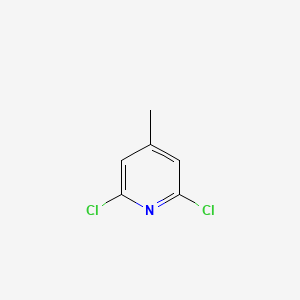

2,6-Dichloro-4-methylpyridine

Description

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

¹H NMR spectra (400 MHz, CDCl₃) display three distinct signals:

- A singlet at δ 2.45 ppm for the methyl group (3H, -CH₃).

- Two doublets at δ 7.12 ppm (J = 5.2 Hz, 2H) for the aromatic protons at positions 3 and 5.

¹³C NMR reveals peaks at:

- δ 21.5 ppm (methyl carbon),

- δ 122.4 ppm and δ 140.8 ppm (chlorine-substituted carbons),

- δ 150.2 ppm (pyridinic nitrogen-adjacent carbon).

| Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 2.45 | Singlet | -CH₃ |

| ¹H | 7.12 | Doublet | C3-H, C5-H |

| ¹³C | 21.5 | - | -CH₃ |

Infrared (IR) Vibrational Mode Analysis

IR spectra (KBr pellet) show key absorptions:

- C-Cl Stretch : 780 cm⁻¹ and 650 cm⁻¹ (asymmetric and symmetric modes).

- C-H Stretch : 2960 cm⁻¹ (methyl group).

- Ring Breathing Mode : 1580 cm⁻¹ (aromatic C=C/C=N vibrations).

| Vibration Type | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-Cl Stretch | 780 | Strong |

| C-H Stretch (-CH₃) | 2960 | Medium |

Mass Spectrometry Fragmentation Patterns

Electron ionization (EI-MS) yields a molecular ion peak at m/z 162 (C₆H₅Cl₂N⁺). Dominant fragmentation pathways include:

- Loss of Cl: m/z 127 ([C₆H₅ClN]⁺),

- Loss of CH₃: m/z 147 ([C₅H₂Cl₂N]⁺).

The base peak at m/z 127 corresponds to the dichloropyridinyl fragment.

| m/z | Fragment Ion | Proposed Structure |

|---|---|---|

| 162 | [M]⁺ | C₆H₅Cl₂N |

| 127 | [M-Cl]⁺ | C₆H₅ClN |

Properties

IUPAC Name |

2,6-dichloro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHRJKYVJZJPCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447576 | |

| Record name | 2,6-Dichloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39621-00-6 | |

| Record name | 2,6-Dichloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichloro-4-methylpyridine can be synthesized through several methods. One common method involves the chlorination of 4-methylpyridine. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures. Another method involves the reaction of 2,6-dichloropyridine with methylating agents under specific conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Agrochemical Applications

Intermediate in Herbicide and Pesticide Synthesis

- 2,6-Dichloro-4-methylpyridine is primarily utilized as an intermediate in the synthesis of herbicides and pesticides. Its role enhances crop yields by providing protection against pests and diseases, which is crucial for agricultural productivity .

Case Study: Development of Herbicides

- Research has shown that derivatives of this compound exhibit herbicidal activity. For instance, compounds synthesized from this pyridine derivative have shown effectiveness against various weed species, leading to their incorporation into commercial herbicide formulations .

Pharmaceutical Applications

Synthesis of Medicinal Compounds

- The compound serves as a key building block in the pharmaceutical industry, particularly for developing treatments for infections and other diseases. Its derivatives have been investigated for their biological activities, including antibacterial and antifungal properties .

Case Study: Clinical Development

- A notable example includes the use of this compound in the synthesis of new drug candidates targeting specific diseases. Clinical trials have demonstrated the efficacy of these compounds in treating conditions like atopic dermatitis .

Material Science

Production of Specialty Polymers

- In material science, this compound is involved in producing specialty polymers and resins. These materials exhibit enhanced properties such as increased durability and chemical resistance, making them suitable for various industrial applications .

Application Example: Coatings and Adhesives

- The compound has been incorporated into formulations for coatings and adhesives, where its chemical stability contributes to improved performance characteristics under harsh environmental conditions .

Analytical Chemistry

Reagent in Analytical Methods

- This compound is utilized as a reagent in various analytical techniques, aiding in the detection and quantification of other chemical substances. Its role is particularly significant in quality control processes within laboratories .

Case Study: Quality Control Applications

- In laboratory settings, this compound has been employed to enhance the sensitivity and accuracy of analytical methods such as chromatography and spectrometry .

Research and Development

Synthesis of New Chemical Entities

- The compound is frequently used in research laboratories to synthesize new chemical entities. Its versatility allows chemists to explore novel reactions and develop innovative compounds across multiple fields of chemistry .

Innovative Research Findings

- Recent studies have highlighted its potential in synthesizing complex molecular architectures that could lead to advancements in medicinal chemistry and material science .

Summary Table of Applications

| Application Area | Specific Uses | Notable Outcomes |

|---|---|---|

| Agrochemicals | Herbicide and pesticide synthesis | Enhanced crop yields; effective against weeds |

| Pharmaceuticals | Drug development (antibiotics, antifungals) | Clinical efficacy demonstrated in treating diseases |

| Material Science | Specialty polymers and resins | Improved durability and chemical resistance |

| Analytical Chemistry | Reagent for detection/quantification | Enhanced sensitivity in quality control processes |

| Research & Development | Synthesis of new chemical entities | Innovations in molecular architecture |

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-methylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting their activity. The molecular targets and pathways involved can vary widely based on the compound’s structure and the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2,6-dichloro-4-methylpyridine with four analogs, highlighting substituent variations and their impact on properties:

Key Observations :

- Substituent Effects :

- The chloromethyl group in 2,6-dichloro-4-(chloromethyl)pyridine increases molecular weight by ~34 g/mol compared to the parent compound, enhancing reactivity in nucleophilic substitutions .

- The 4-methylbenzyl group in 2,6-dichloro-3-(4-methylbenzyl)pyridine introduces steric bulk and aromaticity, making it suitable for coordination chemistry .

- Thermodynamic Properties :

a) Nucleophilic Substitution

- This compound : Reacts with imidazole under PTC conditions to form bis(imidazol-1-yl) derivatives (61% yield), critical for dendrimer synthesis .

- 2,6-Dichloro-4-(chloromethyl)pyridine : The chloromethyl group at position 4 undergoes amine substitution to yield styryl dyes (e.g., reaction with dimethylamine at 130–140°C) .

b) Coordination Chemistry

- 2,6-Dichloro-3-(4-methylbenzyl)pyridine : Serves as a ligand in palladium-catalyzed reactions, forming complexes with rac-BINAP for olefin polymerization (34% yield) .

c) Pharmaceutical Intermediates

- This compound is a key precursor in multi-step syntheses (e.g., MIDD0301), though challenges like column chromatography purification and scale-up inefficiencies persist .

Biological Activity

2,6-Dichloro-4-methylpyridine (DCMP) is a heterocyclic organic compound with significant biological activity and applications in various fields, including medicinal chemistry and agrochemicals. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₅Cl₂N

- Molecular Weight : 162.02 g/mol

- CAS Number : 39621-00-6

DCMP is characterized by its pyridine ring substituted with two chlorine atoms at the 2 and 6 positions and a methyl group at the 4 position. This specific substitution pattern imparts unique chemical properties that influence its biological activity.

The biological activity of DCMP is largely attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound may affect enzyme activity, leading to altered metabolic pathways. Its mechanism can vary depending on the biological context and the specific targets involved.

Antimicrobial Activity

Research indicates that DCMP exhibits antimicrobial properties against various pathogens. For instance, studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Cytotoxicity and Antiproliferative Effects

DCMP has been investigated for its cytotoxic effects on cancer cells. In vitro studies demonstrate that it induces apoptosis in specific cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction . The compound's structural characteristics contribute to its ability to penetrate cell membranes and interact with intracellular targets.

Case Studies

- Inhibition of Cancer Cell Proliferation

-

Antimicrobial Efficacy

- Another study focused on the antimicrobial properties of DCMP, revealing effective inhibition against Escherichia coli and Staphylococcus aureus. The compound's minimum inhibitory concentration (MIC) values were determined, highlighting its potential as an antimicrobial agent.

Toxicological Profile

DCMP exhibits toxic properties when ingested or upon skin contact. Its handling requires caution due to potential harmful effects on human health. The compound's toxicity has been documented in various studies, emphasizing the need for safety measures in laboratory and industrial settings .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| 2,6-Dichloro-3-methylpyridine | Methyl group at the 3 position | Different biological activity profile |

| 2-Chloro-4-methylpyridine | One chlorine atom at the 2 position | Potentially lower reactivity |

| 2,5-Dichloro-4-methylpyridine | Chlorine atoms at the 2 and 5 positions | Varying reactivity patterns due to substitution |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.